molecular formula C10H7N3O6S B449475 Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate CAS No. 299920-65-3

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate

Cat. No.: B449475
CAS No.: 299920-65-3
M. Wt: 297.25g/mol
InChI Key: GERYALREBTVTQZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes an amino group, two nitro groups, and a carboxylate ester group attached to a benzothiophene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzothiophene derivative, followed by the introduction of an amino group and esterification. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

For example, the nitration step may involve the use of concentrated nitric acid and sulfuric acid as a catalyst, while the introduction of the amino group could be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative. The final esterification step might involve the use of methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Additionally, industrial production would incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like amino and nitro groups can influence its binding affinity and specificity for these targets, affecting its overall efficacy and safety profile.

Comparison with Similar Compounds

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group instead of nitro groups, which can significantly alter its chemical properties and reactivity.

    3-Amino-4-methylthiophene-2-carboxylate:

    Methyl 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylate: Similar structure but with different substituents, leading to variations in chemical behavior and uses.

Properties

IUPAC Name

methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O6S/c1-19-10(14)9-8(11)7-5(13(17)18)2-4(12(15)16)3-6(7)20-9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERYALREBTVTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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